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Compound of Interest

Compound Name:
3-Bromo-7-methoxy-1H-

pyrrolo[2,3-c]pyridine

Cat. No.: B1287114 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-7-
methoxy-1H-pyrrolo[2,3-c]pyridine

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-7-methoxy-1H-
pyrrolo[2,3-c]pyridine, a heterocyclic building block of significant interest in medicinal

chemistry and drug discovery. The document elucidates the core molecular properties, a

reasoned synthetic strategy, and the chemical reactivity that makes this scaffold a valuable tool

for developing novel therapeutics. We will explore its application as a key intermediate,

particularly in the synthesis of kinase inhibitors, and detail the experimental logic behind its

synthetic manipulation. This guide is intended for researchers, chemists, and drug development

professionals seeking to leverage the unique structural and functional attributes of this powerful

molecular scaffold.

Introduction: The Privileged Pyrrolo[2,3-c]pyridine
Scaffold
In the landscape of pharmaceutical sciences, certain molecular frameworks, often termed

"privileged structures," appear with remarkable frequency in biologically active compounds. The

pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is one such scaffold.[1] Its fused bicyclic

system, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers a
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unique three-dimensional geometry and a rich electronic profile for interaction with biological

targets. These compounds are often utilized as bioisosteres of indoles, providing an avenue to

modulate physicochemical properties like solubility and metabolic stability.[2]

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine emerges as a particularly valuable derivative.

The strategic placement of a methoxy group at the 7-position and a bromine atom at the 3-

position equips the molecule with distinct functional handles. The methoxy group can influence

solubility and engage in specific hydrogen bonding, while the bromine atom serves as a

versatile reactive site for introducing molecular diversity through cross-coupling reactions.[1][3]

This inherent functionality makes it a cornerstone intermediate for constructing libraries of

complex molecules aimed at targets such as protein kinases, which are pivotal in oncology

research.[1][4]

Core Molecular Properties
A thorough understanding of the physicochemical properties of 3-Bromo-7-methoxy-1H-
pyrrolo[2,3-c]pyridine is fundamental to its effective application in synthesis and drug design.

Chemical Structure: 

Figure 1: 2D Structure of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

The structure consists of a pyrrole ring fused to a pyridine ring. The bromine atom is located on

the electron-rich pyrrole moiety, making it susceptible to electrophilic substitution and an ideal

handle for metal-catalyzed cross-coupling. The methoxy group is positioned on the pyridine

ring.

Physicochemical Data Summary
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Property Value Source

CAS Number 352434-16-3 [3]

Molecular Formula C₈H₇BrN₂O [3][5]

Molecular Weight 227.06 g/mol [3][5]

Boiling Point 362.3 °C at 760 mmHg [3]

Solubility
Slightly soluble (1.5 g/L at 25

°C)
[5]

Storage Conditions 2-8°C, sealed, dry [3]

Synthetic Strategy and Rationale
The synthesis of substituted azaindoles like 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
requires a multi-step approach that logically builds the heterocyclic core and then introduces

the desired functional groups. While specific proprietary methods may vary, a common and

rational approach involves the construction of the pyrrolopyridine core followed by selective

halogenation.

The causality behind this strategy is rooted in controlling regioselectivity. The electronic nature

of the pre-formed pyrrolo[2,3-c]pyridine core directs bromination to the C3 position of the

electron-rich pyrrole ring, which is the most nucleophilic site. Performing this step after the core

is formed is often more efficient than carrying a bromine-substituted precursor through a

cyclization sequence.
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Proposed Synthetic Pathway

2-Amino-4-methoxypyridine
(Precursor)

Step 1: Cyclization
(e.g., with α-haloketone)
Forms the bicyclic core.

7-Methoxy-1H-pyrrolo[2,3-c]pyridine
(Core Scaffold)

Step 2: Regioselective Bromination
(e.g., with NBS in DMF)
Functionalizes the core.

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: Regioselective Bromination
This protocol describes the critical functionalization step. A self-validating system requires

monitoring and characterization at each stage.

Preparation: To a solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-

Dimethylformamide (DMF), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS)

(1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[1]
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Reaction: Stir the mixture at 0-5 °C. The reaction progress must be monitored by Thin Layer

Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the

formation of a single major product. This is a crucial self-validation step to prevent over-

bromination.

Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a

saturated aqueous solution of sodium thiosulfate.

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid

should be purified by column chromatography on silica gel to yield the pure 3-Bromo-7-
methoxy-1H-pyrrolo[2,3-c]pyridine.

Validation: The identity and purity of the final product must be confirmed by standard

analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry

(HRMS).

Chemical Reactivity for Lead Optimization
The true value of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in drug discovery lies in the

reactivity of its C3-bromo substituent. This position serves as a versatile anchor point for

diversification using palladium-catalyzed cross-coupling reactions, enabling a systematic

exploration of the chemical space around the core scaffold to optimize biological activity

(Structure-Activity Relationship, SAR).[1]
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Diversification via Cross-Coupling

3-Bromo-7-methoxy-
1H-pyrrolo[2,3-c]pyridine

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst, Base)

Buchwald-Hartwig
(R₂NH, Pd catalyst, Base)

3-Aryl Derivative 3-Amino Derivative

Click to download full resolution via product page

Caption: Key reaction pathways for functionalizing the core scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol exemplifies how to introduce an aryl group, a common strategy in kinase inhibitor

design.

Reagent Setup: In a reaction vessel, combine 3-Bromo-7-methoxy-1H-pyrrolo[2,3-
c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as

Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[2]

Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water. The rationale for

degassing is to remove oxygen, which can deactivate the palladium catalyst.

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C

until the starting material is consumed, as monitored by LC-MS.

Workup and Purification: After cooling to room temperature, partition the mixture between

ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The final

product is purified via column chromatography or recrystallization.
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Characterization: The resulting 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine is fully

characterized to confirm its structure and purity.

Application in Drug Discovery: Targeting Kinase
Pathways
The pyrrolo[2,3-c]pyridine scaffold is a prominent feature in many kinase inhibitors.[1] Kinases

are enzymes that play a critical role in cell signaling pathways, and their aberrant activity is a

hallmark of many cancers.[1] Derivatives of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
can be designed to bind to the ATP-binding pocket of a target kinase, inhibiting its function and

disrupting downstream signaling that promotes cell proliferation.

For instance, the core can act as a rigid scaffold to replace metabolically unstable bonds in

natural products, leading to analogs with improved stability and potent antiproliferative activity.

[1]
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Caption: Inhibition of a kinase cascade by a derived therapeutic agent.

Conclusion and Future Outlook
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is more than a simple chemical intermediate;

it is a strategically designed building block that offers immense potential in the field of drug

discovery. Its defined structure, coupled with the versatile reactivity of the C3-bromo group,

provides chemists with a reliable and adaptable platform for the synthesis of novel, biologically

active compounds. The proven success of the pyrrolopyridine scaffold in approved therapeutics

underscores the importance of this chemical class.
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Future research will likely focus on expanding the repertoire of reactions at the C3 position,

exploring the functionalization of other positions on the ring system, and applying this scaffold

to new biological targets beyond kinases, such as viral proteins and other enzyme classes. The

continued investigation of this and related scaffolds will undoubtedly fuel the pipeline of next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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